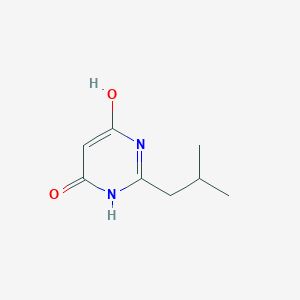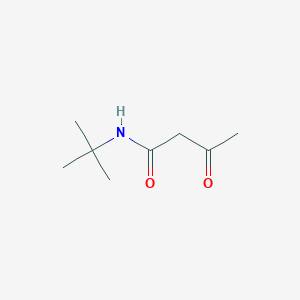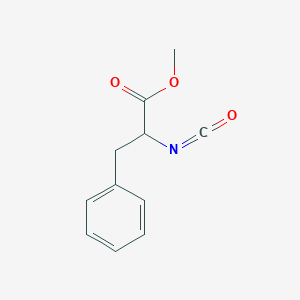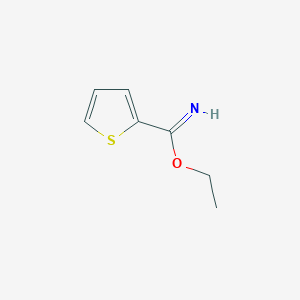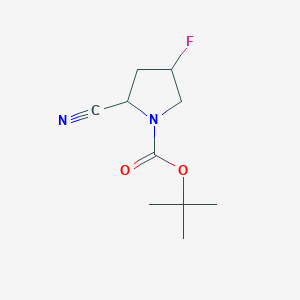
N-t-BOC-trans-4-Fluoro-L-Prolinonitrile
描述
N-t-BOC-trans-4-Fluoro-L-Prolinonitrile is a chiral compound that has gained attention in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a fluorine atom attached to a pyrrolidine ring. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-trans-4-Fluoro-L-Prolinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-4-fluoropyrrolidine and tert-butyl chloroformate.
Protection: The amino group of ®-4-fluoropyrrolidine is protected using tert-butyl chloroformate to form the Boc-protected intermediate.
Cyanation: The Boc-protected intermediate undergoes cyanation using a suitable cyanating agent, such as sodium cyanide or trimethylsilyl cyanide, to introduce the cyano group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-t-BOC-trans-4-Fluoro-L-Prolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products
Substitution: Products with various functional groups replacing the fluorine atom.
Reduction: Primary amine derivatives.
Hydrolysis: Free amine without the Boc protecting group.
科学研究应用
N-t-BOC-trans-4-Fluoro-L-Prolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
作用机制
The mechanism of action of N-t-BOC-trans-4-Fluoro-L-Prolinonitrile involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorine atom can influence the compound’s reactivity and binding affinity. The Boc protecting group provides stability during synthetic transformations, allowing for selective reactions at other functional sites.
相似化合物的比较
Similar Compounds
(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate: A compound with similar stereochemistry but different functional groups.
(2R,4R)-4-methyl-2-pipecolic acid: Another chiral compound with a pyrrolidine ring but different substituents.
Uniqueness
N-t-BOC-trans-4-Fluoro-L-Prolinonitrile is unique due to the combination of its Boc protecting group, cyano group, and fluorine atom. This combination provides a distinct reactivity profile and makes it a versatile intermediate in various synthetic applications.
属性
分子式 |
C10H15FN2O2 |
|---|---|
分子量 |
214.24 g/mol |
IUPAC 名称 |
tert-butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3 |
InChI 键 |
QAKRZINKSNCLEV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
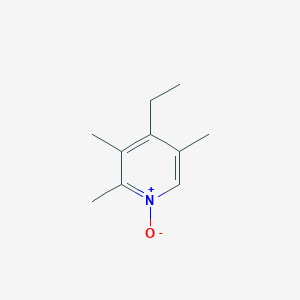
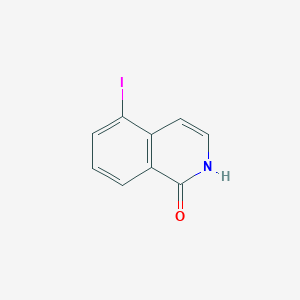
![5-(1H-Pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B8814334.png)
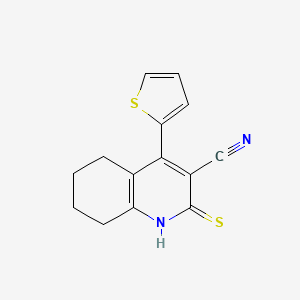
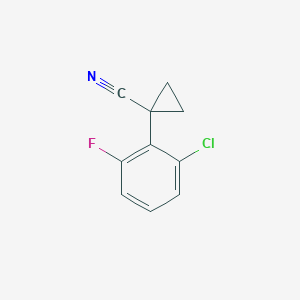
![1-Bromo-4-chloroimidazo[1,2-A]quinoxaline](/img/structure/B8814351.png)
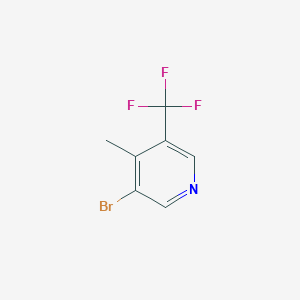
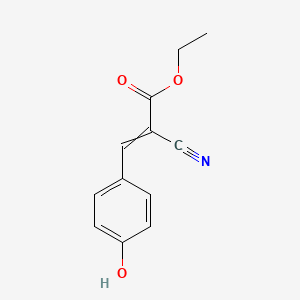
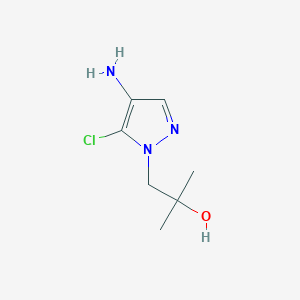
![7,12-Dioxaspiro[5.6]dodec-9-ene](/img/structure/B8814366.png)
